
2,6-Dichloro-4-(2-methoxyphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(2-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms at positions 2 and 6, and a methoxyphenyl group at position 4 on the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-(2-methoxyphenyl)pyridine can be synthesized through several methods. One common method involves the reaction of 2,6-dichloropyridine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically takes place in a mixture of water and an organic solvent such as ethanol, with a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dechlorinated pyridines or modified pyridine rings.
科学的研究の応用
2,6-Dichloro-4-(2-methoxyphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-(2-methoxyphenyl)pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-methoxypyridine: Similar structure but lacks the methoxyphenyl group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar structure but contains a dimethylamino group instead of a methoxyphenyl group.
Uniqueness
2,6-Dichloro-4-(2-methoxyphenyl)pyridine is unique due to the presence of both chlorine atoms and the methoxyphenyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
特性
分子式 |
C12H9Cl2NO |
|---|---|
分子量 |
254.11 g/mol |
IUPAC名 |
2,6-dichloro-4-(2-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H9Cl2NO/c1-16-10-5-3-2-4-9(10)8-6-11(13)15-12(14)7-8/h2-7H,1H3 |
InChIキー |
NCXPCBUGAOSOFZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)


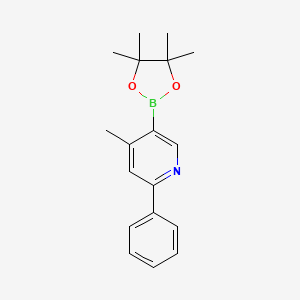

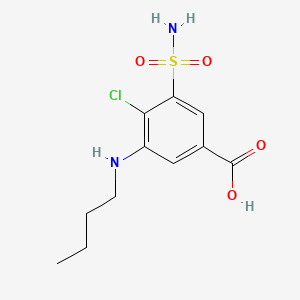
![7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
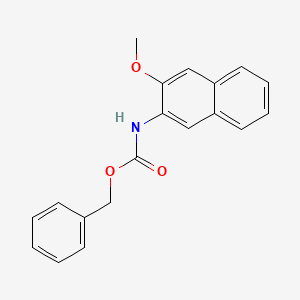
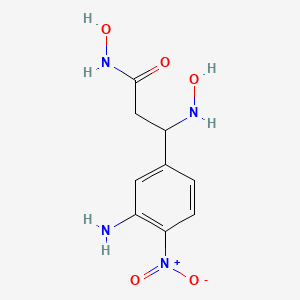
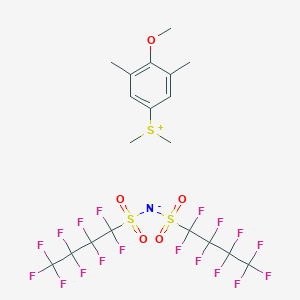
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)

